molecular formula C21H16N2O4 B3565400 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B3565400
M. Wt: 360.4 g/mol
InChI Key: VIOFFMUTCIKSLZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a complex organic compound that features a benzodioxole moiety and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the indole derivative using an acylation reaction, typically employing acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and indole moieties.

    Reduction: Reduced forms of the carbonyl groups present in the compound.

    Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the benzodioxole ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its complex structure and potential biological activity.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly through binding to active sites on enzymes or receptors. The pathways involved may include modulation of signal transduction or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its combination of a benzodioxole moiety and an indole derivative, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-19(22-10-13-7-8-17-18(9-13)27-12-26-17)11-23-16-6-2-4-14-3-1-5-15(20(14)16)21(23)25/h1-9H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOFFMUTCIKSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

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